2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)amino)-3-((2-sulfophenyl)azo)-, pentasodium salt
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Overview
Description
EINECS 218-568-5, also known as 2,4,6-trinitrotoluene, is a chemical compound with the molecular formula C7H5N3O6. It is a yellow, odorless solid that is primarily known for its use as an explosive material. This compound has been widely studied due to its significant impact on both military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Industrial Production Methods: The industrial production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene in large reactors. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The final product is purified through crystallization and washing to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation products include nitrobenzoic acids.
Reduction: Reduction products include aminotoluenes.
Substitution: Substitution products depend on the nucleophile used.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies.
Biology: Research on its environmental impact and biodegradation is ongoing.
Medicine: Studies on its toxicological effects on human health.
Industry: Used in the production of explosives for mining and military applications.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves the rapid decomposition of the compound into gases, releasing a large amount of energy. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor.
Comparison with Similar Compounds
2,4-dinitrotoluene: Similar in structure but with two nitro groups.
1,3,5-trinitrobenzene: Similar in having three nitro groups but attached to a benzene ring.
Uniqueness: 2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which gives it distinct explosive properties compared to other nitro compounds.
Properties
CAS No. |
2184-15-8 |
---|---|
Molecular Formula |
C40H29N10Na5O19S5 |
Molecular Weight |
1229.0 g/mol |
IUPAC Name |
pentasodium;4-hydroxy-5-[[4-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H34N10O19S5.5Na/c1-68-23-7-9-27(30(18-23)72(59,60)61)47-48-34-31(73(62,63)64)16-20-14-22(6-8-25(20)36(34)51)41-38-43-39(45-40(44-38)50-10-12-69-13-11-50)42-28-19-24(70(53,54)55)15-21-17-32(74(65,66)67)35(37(52)33(21)28)49-46-26-4-2-3-5-29(26)71(56,57)58;;;;;/h2-9,14-19,51-52H,10-13H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,41,42,43,44,45);;;;;/q;5*+1/p-5 |
InChI Key |
MZCYQFGVCVZZLQ-UHFFFAOYSA-I |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N5CCOCC5)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C(=C7O)N=NC8=CC=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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